molecular formula C23H26N4O2 B10989687 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

Cat. No.: B10989687
M. Wt: 390.5 g/mol
InChI Key: DXXDLGDFSPYELY-UHFFFAOYSA-N
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Description

2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridazinone intermediate with 1-(2-phenoxyethyl)piperazine.

    Final Coupling: The final step involves coupling the phenyl group to the pyridazinone core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be replaced with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully or partially reduced analogs.

Scientific Research Applications

2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The phenoxyethyl group, in particular, can influence the compound’s lipophilicity and receptor binding affinity, potentially leading to unique biological activities.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C23H26N4O2/c28-23-12-11-22(20-7-3-1-4-8-20)24-27(23)19-26-15-13-25(14-16-26)17-18-29-21-9-5-2-6-10-21/h1-12H,13-19H2

InChI Key

DXXDLGDFSPYELY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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